4-Bromo-6-(2-pyridyl)pyrimidine CAS number and chemical properties
4-Bromo-6-(2-pyridyl)pyrimidine CAS number and chemical properties
An In-Depth Technical Guide to 4-Bromo-6-(2-pyridyl)pyrimidine
Introduction: The Strategic Importance of the Pyridyl-Pyrimidine Scaffold
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrimidine nucleus is a privileged scaffold, present in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2] The strategic functionalization of this core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a particularly valuable, yet specialized, building block: 4-Bromo-6-(2-pyridyl)pyrimidine .
This molecule is distinguished by three key features: a central pyrimidine ring, an electron-deficient system known for its role in forming critical hydrogen bonds with biological targets; a pyridyl substituent at the 6-position, which can act as a hydrogen bond acceptor and a metal-coordinating ligand; and a bromine atom at the 4-position. This bromine is not merely a substituent but an exceptionally versatile synthetic handle. Its presence activates the pyrimidine ring for a host of transformations, primarily nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, making it an ideal entry point for library synthesis and late-stage functionalization in drug discovery programs.[3]
This document serves as a technical primer for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, reactivity, and strategic applications of 4-Bromo-6-(2-pyridyl)pyrimidine.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 4-Bromo-6-(pyridin-2-yl)pyrimidine | N/A |
| Molecular Formula | C₉H₆BrN₃ | Calculated |
| Molecular Weight | 236.07 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow solid | Inferred from similar compounds |
| SMILES | C1=CC=NC(=C1)C2=CC(=NC=N2)Br | N/A |
| InChI Key | InChI=1S/C9H6BrN3/c10-8-5-9(12-6-11-8)7-3-1-2-4-13-7/h1-6H | Calculated |
Note: Physical properties such as melting point and solubility would require experimental determination.
Synthesis and Characterization: A Plausible Synthetic Pathway
The synthesis of 4-Bromo-6-(2-pyridyl)pyrimidine can be approached through established heterocyclic chemistry principles. A robust and logical pathway involves the construction of the core 6-(2-pyridyl)pyrimidin-4-one intermediate, followed by a halogenation step.
Synthetic Workflow Diagram
Caption: Plausible two-step synthesis of 4-Bromo-6-(2-pyridyl)pyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(Pyridin-2-yl)pyrimidin-4(3H)-one
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Reagent Preparation: To a flask containing anhydrous ethanol (150 mL), carefully add sodium metal (2.3 g, 100 mmol) in small portions under an inert atmosphere (N₂ or Ar) to generate a solution of sodium ethoxide. Allow the reaction to cool to room temperature.
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Reaction Initiation: Add ethyl 3-(pyridin-2-yl)-3-oxopropanoate (19.3 g, 100 mmol) to the sodium ethoxide solution, followed by formamidine acetate (10.4 g, 100 mmol).
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Cyclization: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the stable pyrimidinone ring.
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Workup and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water (100 mL) and acidified with acetic acid until a precipitate forms (pH ~5-6). The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrimidinone intermediate.
Step 2: Synthesis of 4-Bromo-6-(2-pyridyl)pyrimidine
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Reaction Setup: In a flask equipped with a reflux condenser and protected from moisture, place the 6-(pyridin-2-yl)pyrimidin-4(3H)-one (8.65 g, 50 mmol) and phosphorus oxybromide (POBr₃) (17.1 g, 60 mmol).
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Halogenation: Heat the mixture to 110 °C and stir for 2-3 hours. Causality: POBr₃ acts as a powerful dehydrating and brominating agent, converting the hydroxyl tautomer of the pyrimidinone into the desired bromo-pyrimidine.
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Workup and Purification: Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution with a saturated sodium bicarbonate or dilute ammonium hydroxide solution to neutralize the excess acid. The crude product will precipitate out.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: The crude material can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 4-Bromo-6-(2-pyridyl)pyrimidine.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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¹H NMR: Would show characteristic signals for the protons on both the pyrimidine and pyridine rings. The pyrimidine protons typically appear in the δ 7.0-9.0 ppm range.[3]
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¹³C NMR: Would confirm the number of unique carbon environments in the molecule.
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Mass Spectrometry (MS): Would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-6-(2-pyridyl)pyrimidine lies in the reactivity of the C4-Br bond. The electron-withdrawing character of the pyrimidine nitrogens and the adjacent pyridyl ring makes the C4 position highly electrophilic and thus susceptible to two major classes of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom serves as an excellent leaving group for substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of medicinal chemistry for rapidly generating analogs.
Caption: Key Pd-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, a common strategy for creating bi-aryl structures with therapeutic potential.
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Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrimidines, which are valuable for further derivatization (e.g., click chemistry) or as components in materials science.
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Buchwald-Hartwig Amination: Allows for the formation of C-N bonds with a broader scope of amines than traditional SNAr reactions, often under milder conditions.
Applications in Research and Development
The true value of 4-Bromo-6-(2-pyridyl)pyrimidine is realized in its application as a versatile intermediate.
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Medicinal Chemistry: The pyridyl-pyrimidine core is a well-established pharmacophore. The ability to easily diversify the 4-position allows for the rapid exploration of structure-activity relationships (SAR). [4]Derivatives can be screened for activity as kinase inhibitors, receptor antagonists, or anti-inflammatory agents. [3]For example, related brominated pyrimidines have been instrumental in developing potent endothelin receptor antagonists. [4]* Materials Science: The rigid, aromatic structure and the presence of nitrogen atoms for coordination make this scaffold attractive for developing organic light-emitting diodes (OLEDs), sensors, or functional polymers. [3]* Coordination Chemistry: The bidentate chelating nature of the 2-pyridyl-pyrimidine unit makes it an excellent ligand for forming stable complexes with various transition metals. The bromo-functionality allows these complexes to be anchored to surfaces or incorporated into larger macromolecular structures.
Safety and Handling
While specific toxicity data for this compound is unavailable, related bromo-heterocyclic compounds should be handled with appropriate care in a laboratory setting.
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General Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation. [5]* Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
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References
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link].
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Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available at: [Link].
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Korolevych, O., et al. (2013). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic... ResearchGate. Available at: [Link].
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PubChem. (n.d.). 4-Bromo-2,6-diaminopyridine. Retrieved February 27, 2026, from [Link].
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PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. Retrieved February 27, 2026, from [Link].
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Dehno Khalaji, A., et al. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link].
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, NO. 11.
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Journal of Molecular Science. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Amino Pyrimidine Derivatives. Available at: [Link].
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Al-Ostath, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link].
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
Sources
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